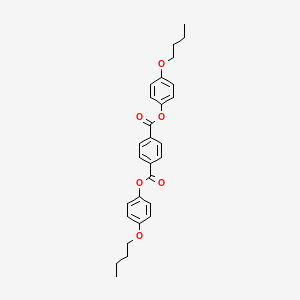
Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate: is an organic compound with a complex structure, characterized by the presence of two butoxyphenyl groups attached to a benzene-1,4-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate is used as a building block in the synthesis of various organic compounds and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes
Industry: The compound is used in the production of high-performance plastics, coatings, and adhesives. Its ability to improve the properties of these materials makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Commonly used as a plasticizer, this compound shares a similar core structure but with different alkyl groups.
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate: Another related compound with methoxy groups instead of butoxy groups.
Uniqueness: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate is unique due to its specific butoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
24707-01-5 |
|---|---|
Molecular Formula |
C28H30O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
bis(4-butoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H30O6/c1-3-5-19-31-23-11-15-25(16-12-23)33-27(29)21-7-9-22(10-8-21)28(30)34-26-17-13-24(14-18-26)32-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3 |
InChI Key |
ZXACBFCVIMZSMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















